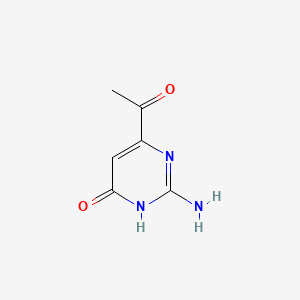![molecular formula C15H15FO B12972499 2-([1,1'-Biphenyl]-4-yl)-2-fluoropropan-1-ol](/img/structure/B12972499.png)
2-([1,1'-Biphenyl]-4-yl)-2-fluoropropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-yl)-2-fluoropropan-1-ol is an organic compound that features a biphenyl group attached to a fluorinated propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-2-fluoropropan-1-ol typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Fluorinated Propanol Moiety: The fluorinated propanol moiety can be introduced via a Grignard reaction. This involves the reaction of a fluorinated alkyl halide with magnesium to form a Grignard reagent, which is then reacted with an aldehyde to form the desired alcohol.
Industrial Production Methods
Industrial production of 2-([1,1’-Biphenyl]-4-yl)-2-fluoropropan-1-ol may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-2-fluoropropan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-([1,1’-Biphenyl]-4-yl)-2-fluoropropanone or 2-([1,1’-Biphenyl]-4-yl)-2-fluoropropanoic acid.
Reduction: Formation of 2-([1,1’-Biphenyl]-4-yl)-2-fluoropropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-2-fluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-2-fluoropropan-1-ol involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the fluorinated propanol moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: Lacks the fluorinated propanol moiety, making it less versatile in terms of chemical reactivity.
2-Fluoropropanol: Lacks the biphenyl group, resulting in different physical and chemical properties.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-2-fluoropropan-1-ol is unique due to the combination of the biphenyl group and the fluorinated propanol moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H15FO |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
2-fluoro-2-(4-phenylphenyl)propan-1-ol |
InChI |
InChI=1S/C15H15FO/c1-15(16,11-17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 |
InChI Key |
DGWFODMEPNZXFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=C(C=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



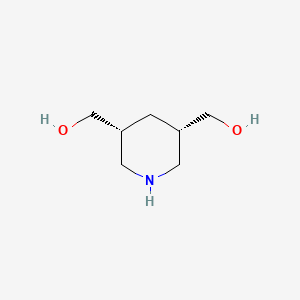

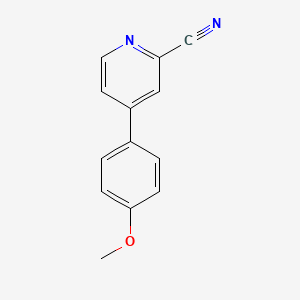
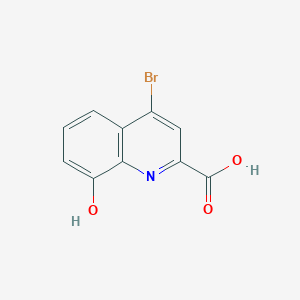
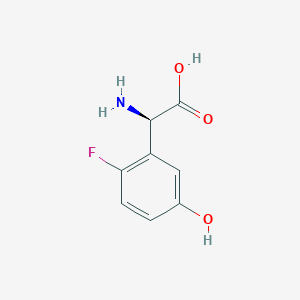

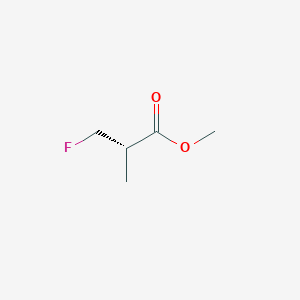

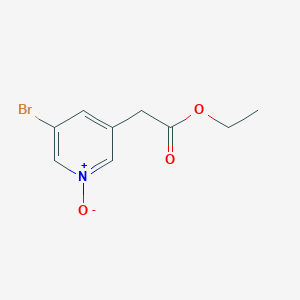
![N'-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B12972476.png)

